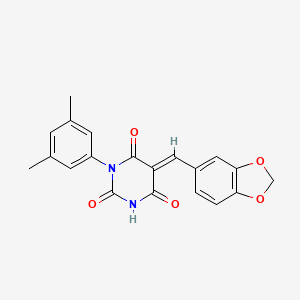
N-(5-tert-butyl-3-isoxazolyl)-3-cyclohexylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-3-cyclohexylpropanamide, commonly known as ABT-639, is a potent and selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories and has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
ABT-639 selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, ABT-639 reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
ABT-639 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and duration of epileptic seizures in animal models of epilepsy. It has also been shown to reduce neuropathic pain and anxiety-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
ABT-639 has several advantages and limitations for lab experiments. Its selectivity for T-type calcium channels makes it a useful tool for studying the role of these channels in neuronal excitability and neurotransmitter release. However, its potency and selectivity may also limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on ABT-639. One potential direction is the development of more potent and selective T-type calcium channel blockers for the treatment of epilepsy and other neurological disorders. Another potential direction is the investigation of the role of T-type calcium channels in other physiological processes, such as cardiovascular function and insulin secretion. Additionally, the potential use of ABT-639 in combination with other drugs for the treatment of epilepsy and other diseases should be explored.
Synthesis Methods
The synthesis of ABT-639 involves the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with cyclohexylamine, followed by the addition of 3-bromo-1-(methylsulfonyl)propane. The resulting intermediate is then treated with sodium hydride and 1-bromo-3-chloropropane to yield ABT-639.
Scientific Research Applications
ABT-639 has been studied extensively for its potential therapeutic applications in various diseases such as epilepsy, neuropathic pain, anxiety, and depression. It has been shown to have a potent anticonvulsant effect in animal models of epilepsy and has been proposed as a potential treatment for drug-resistant epilepsy.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-16(2,3)13-11-14(18-20-13)17-15(19)10-9-12-7-5-4-6-8-12/h11-12H,4-10H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRGKMXZUACRFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-propyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B5021952.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5021964.png)

![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}nicotinamide](/img/structure/B5021978.png)

![N-(2-furylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5021993.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5021994.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-mesitylpropanamide](/img/structure/B5022001.png)

![N-[1-methyl-2-(methylamino)-2-oxoethyl]-1-adamantanecarboxamide](/img/structure/B5022011.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022012.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B5022015.png)
![4-{2-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]hydrazino}-4-oxobutanoic acid](/img/structure/B5022020.png)